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molecular formula C18H16FNO2 B8743495 6-fluoro-2-(4-methoxybenzyl)-7-methylisoquinolin-1(2H)-one CAS No. 923023-39-6

6-fluoro-2-(4-methoxybenzyl)-7-methylisoquinolin-1(2H)-one

Cat. No. B8743495
M. Wt: 297.3 g/mol
InChI Key: PGMJNARLMAJWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742116B2

Procedure details

To a solution of 9.17 g (51.8 mmol) of 6-fluoro-7-methyl-2H-isoquinolin-1-one in 80 ml of DMF were added 20.2 g (62.1 mmol) of cesium carbonate and then 8.92 g (56.9 mmol) of 4-methoxybenzylchloride. After stirring at room temperature for 90 minutes the reaction mixture was poured into 600 ml of water, stirred for 1 h, and then the precipitated product was isolated by suction. From the mother liquor additional product was isolated by chromatography with heptane/ethyl acetate (80:20). The combined products were recrystallized from ethyl acetate and 8.39 g of 6-fluoro-2-(4-methoxy-benzyl)-7-methyl-2H-isoquinolin-1-one were obtained.
Quantity
9.17 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8.92 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[CH3:12])[C:8](=[O:13])[NH:7][CH:6]=[CH:5]2.C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:20][O:21][C:22]1[CH:29]=[CH:28][C:25]([CH2:26]Cl)=[CH:24][CH:23]=1.O>CN(C=O)C.CCCCCCC.C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[CH3:12])[C:8](=[O:13])[N:7]([CH2:26][C:25]1[CH:28]=[CH:29][C:22]([O:21][CH3:20])=[CH:23][CH:24]=1)[CH:6]=[CH:5]2 |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
9.17 g
Type
reactant
Smiles
FC=1C=C2C=CNC(C2=CC1C)=O
Name
cesium carbonate
Quantity
20.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.92 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Four
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 90 minutes the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitated product was isolated by suction
CUSTOM
Type
CUSTOM
Details
The combined products were recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
FC=1C=C2C=CN(C(C2=CC1C)=O)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.39 g
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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